molecular formula C7H13N3O B12103073 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol

1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B12103073
M. Wt: 155.20 g/mol
InChI Key: FTNVRZWKOVQVHD-UHFFFAOYSA-N
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Description

1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol is a compound with a fascinating structure. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: this compound

    Common Name: 3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol

This compound belongs to the class of imidazole-containing molecules, which have diverse chemical and biological properties . Imidazole is a five-membered heterocyclic ring with two nitrogen atoms and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and histamine.

Preparation Methods

Synthetic Routes:

    One-Pot Synthesis:

Industrial Production:

  • While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights.

Chemical Reactions Analysis

1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol can participate in several reactions:

    Oxidation: It can be oxidized to form the corresponding pyrazole carboxylic acid.

    Substitution: The amino group can undergo substitution reactions.

    Reduction: Reduction of the carbonyl group can yield the alcohol form.

Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may have potential as an antipyretic, anti-inflammatory, or antimicrobial agent.

    Chemistry: As a versatile building block, it contributes to drug development.

    Biology: Its interactions with biological targets warrant exploration.

Mechanism of Action

  • The exact mechanism remains an active area of research. It likely involves interactions with enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

    Similar Compounds: Other imidazole derivatives, such as clemizole, metronidazole, and omeprazole, share structural features.

    Uniqueness: The presence of both an amino group and a hydroxyl group makes 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol distinctive.

Remember that this compound’s properties and applications continue to be explored, making it an exciting subject for scientific investigation

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-(3-amino-4-methylpyrazol-1-yl)propan-2-ol

InChI

InChI=1S/C7H13N3O/c1-5-3-10(4-6(2)11)9-7(5)8/h3,6,11H,4H2,1-2H3,(H2,8,9)

InChI Key

FTNVRZWKOVQVHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(C)O

Origin of Product

United States

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